molecular formula C10H8N2O2 B1610566 5-Methyl-6-nitroquinoline CAS No. 65745-70-2

5-Methyl-6-nitroquinoline

Cat. No. B1610566
CAS RN: 65745-70-2
M. Wt: 188.18 g/mol
InChI Key: FLXLJDXYCHLQFQ-UHFFFAOYSA-N
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Description

5-Methyl-6-nitroquinoline, also known as 6-Methyl-5-nitroquinoline, is a chemical compound with the formula C10H8N2O2 . It is a member of the quinoline family, characterized by a nitro group at the fifth position and a methyl group at the sixth position on the quinoline ring structure . This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses.


Synthesis Analysis

The synthesis of 6-methyl-5-nitroquinoline derivatives can be achieved through various methods . For instance, 5-nitroquinoline can undergo vicarious nucleophilic substitution at the C-6 position with bromoform anion, followed by hydrolysis and reduction to yield quinoline-6-methanol . Another approach involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps .


Molecular Structure Analysis

The molecular structure of 6-methyl-5-nitroquinoline is characterized by a nitro group at the fifth position and a methyl group at the sixth position on the quinoline ring structure . The presence of these substituents can influence the reactivity and electronic properties of the molecule.


Chemical Reactions Analysis

6-Methyl-5-nitroquinoline can participate in a range of chemical reactions . It can serve as a precursor for the synthesis of other quinoline derivatives, such as those with triamine functionalities . The nitro group in the compound can also be a site for reductive activation, which is a key step in the development of prodrug systems .


Physical And Chemical Properties Analysis

6-Methyl-5-nitroquinoline is a solid with a molecular weight of 188.18 . The introduction of substituents such as nitro, methyl, and methoxy groups can affect the compound’s solubility, stability, and reactivity.

Scientific Research Applications

Prodrug Systems for Bioreductive Activation

5-Nitroquinoline derivatives, such as 5-Methyl-6-nitroquinoline, have been explored as potential prodrug systems for bioreductive activation. This involves synthesizing novel quinoline derivatives and investigating their fragmentation upon reduction of the nitro group, which can be crucial in drug delivery and activation in specific biological environments (Couch, Burke, Knox, & Moody, 2008).

Synthesis of Quinoline Proton Sponges

The synthesis of quinoline derivatives like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which can be considered quinoline proton sponges, is another area of application. These compounds are synthesized through a series of reactions, including nucleophilic substitution and reduction, demonstrating the versatility of nitroquinoline derivatives in chemical synthesis (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Intermediate in Synthesis of Inhibitors

5-Methyl-6-nitroquinoline derivatives serve as intermediates in the synthesis of various inhibitors, such as PI3K/mTOR inhibitors. This indicates their significance in the development of new therapeutic agents, particularly in the field of cancer research (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Selective Methylation Techniques

The selective methylation of nitroheteroaryls, including 5-Methyl-6-nitroquinoline, is crucial in chemical synthesis. This method can be applied to other aromatic and heteroaromatic nitro compounds, expanding its applicability in various fields of organic chemistry (Achmatowicz, Thiel, Gorins, Goldstein, Affouard, Jensen, & Larsen, 2008).

Hypoxia-Selective Imaging Agents

5-Methyl-6-nitroquinoline derivatives are investigated for their potential use in detecting hypoxic cells in solid tumors. They can be metabolized under low oxygen conditions to produce fluorescent compounds, offering a promising approach for tumor imaging and drug development (Rajapakse, Linder, Morrison, Sarkar, Leigh, Barnes, Daniels, & Gates, 2013).

Antimicrobial Activities

The synthesis and structural analysis of Ag(I) quinoline compounds, including derivatives of 5-Methyl-6-nitroquinoline, have shown potential antimicrobial activities. These compounds are explored for their use against multidrug-resistant strains of bacteria, highlighting their potential in combating antibiotic resistance (Massoud, Langer, Gohar, Abu-Youssef, Jänis, Lindberg, Hansson, & Öhrström, 2013).

Safety And Hazards

When handling 6-Methyl-5-nitroquinoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, and to avoid dust formation .

Future Directions

The future directions for 6-Methyl-5-nitroquinoline could involve further exploration of its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses. Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

5-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-8-3-2-6-11-9(8)4-5-10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLJDXYCHLQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494293
Record name 5-Methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-nitroquinoline

CAS RN

65745-70-2
Record name 5-Methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CE Morris - 1966 - search.proquest.com
From 2-bromo-5-ethylaniline (16) 9 From 2-bromo-5-ethylacetanilide (17) 8-Bromo-5-et hy 1-6-nitroquinoline (33). Nitration of 8-Bromo-5-ethylauinoline (32) 6-Amino-8-bromo-5-…
Number of citations: 0 search.proquest.com
PA Claret, AG Osborne - Tetrahedron, 1977 - Elsevier
The Skraup synthesis with m-ethylaniline has been shown to give a mixture of 7-ethylquinoline (75%) and 5-ethylquinoline (25%). Pure 7-ethylquinoline has been isolated as a solid. …
Number of citations: 8 www.sciencedirect.com

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